tert-butyl N-[2-(2-methoxyphenyl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[2-(2-methoxyphenyl)ethyl]carbamate is an organic compound that belongs to the class of amines. It is characterized by the presence of a tert-butoxycarbonyl (t-BOC) protecting group attached to the nitrogen atom and a methoxyphenyl group attached to the ethylamine chain. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(2-methoxyphenyl)ethyl]carbamate typically involves the protection of the amine group with a tert-butoxycarbonyl (t-BOC) group. The general synthetic route includes:
Protection of the Amine Group: The starting material, 2-(2-methoxyphenyl)-ethylamine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the t-BOC protected amine.
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-[2-(2-methoxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:
Deprotection: The t-BOC group can be removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the free amine.
Substitution Reactions: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Deprotection: 2-(2-methoxyphenyl)-ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[2-(2-methoxyphenyl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-(2-methoxyphenyl)ethyl]carbamate involves its reactivity as a protected amine. The t-BOC group provides stability and prevents unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, such as enzymes or receptors, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(t-Butyloxycarbonyl)-2-phenylethylamine: Similar structure but lacks the methoxy group.
N-(t-Butyloxycarbonyl)-2-(4-methoxyphenyl)-ethylamine: Similar structure with the methoxy group in a different position.
N-(t-Butyloxycarbonyl)-2-(2-hydroxyphenyl)-ethylamine: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
tert-butyl N-[2-(2-methoxyphenyl)ethyl]carbamate is unique due to the presence of both the t-BOC protecting group and the methoxyphenyl group. This combination provides specific reactivity and stability, making it valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C14H21NO3 |
---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
tert-butyl N-[2-(2-methoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)15-10-9-11-7-5-6-8-12(11)17-4/h5-8H,9-10H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
RHSSNPVTRXGTGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.